2-溴-N-(2,4-二甲基苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-bromo-N-(2,4-dimethylphenyl)butanamide is a brominated amide with potential applications in various fields of chemistry. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are explored, which can provide insights into the properties and reactivity of 2-bromo-N-(2,4-dimethylphenyl)butanamide.

Synthesis Analysis

The synthesis of related brominated compounds involves multi-component condensation reactions. For instance, N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide has been used to catalyze the condensation of an aromatic aldehyde, a β-keto ester, and urea/thiourea under solvent-free conditions at 100°C to afford dihydropyrimidinones in high yield . This method could potentially be adapted for the synthesis of 2-bromo-N-(2,4-dimethylphenyl)butanamide by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been determined using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . The crystal structure was found to belong to the monoclinic system. Such analytical techniques could be employed to elucidate the molecular structure of 2-bromo-N-(2,4-dimethylphenyl)butanamide, providing valuable information about its stereochemistry and conformation.

Chemical Reactions Analysis

Brominated compounds often undergo electrophilic substitution reactions. For example, the bromination of 2,4-dimethylphenol leads to various brominated products depending on the reaction conditions . These reactions can involve rearrangements and may result in complex pathways. Understanding these reaction mechanisms can help predict the reactivity of 2-bromo-N-(2,4-dimethylphenyl)butanamide and its potential to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated amides like 2-bromo-N-(2,4-dimethylphenyl)butanamide can be inferred from related compounds. For instance, the crystal structure and hydrogen bonding patterns of n-Butyl(carboxymethyl)dimethylammonium bromide have been studied, revealing a three-dimensional network of interactions . These findings can provide insights into the solubility, melting point, and stability of 2-bromo-N-(2,4-dimethylphenyl)butanamide.

科学研究应用

分析化学应用

样品中溴化物的测定:Mishra等人(2001年)的研究详细介绍了一种将样品中的低水平溴化物转化为溴酚类物质,以便进行气相色谱-质谱分析的方法。这种技术可能与分析溴化合物的存在有关,包括各种样品中的2-溴-N-(2,4-二甲基苯基)丁酰胺 (Mishra et al., 2001)。

有机合成和催化

钴基羰基溴化物催化的反应:Gregg和Cutler(1994年)的研究探讨了将钴基羰基溴化物用作二甲基苯基硅烷的醇解的有效催化剂,这个过程与各种有机化合物的合成相关。这种催化方法可能适用于合成或修改类似于2-溴-N-(2,4-二甲基苯基)丁酰胺的化合物 (Gregg & Cutler, 1994)。

腐蚀抑制

三苯基溴化磷丁基作为腐蚀抑制剂:Bhrara等人(2008年)的研究表明了在酸性溶液中使用三苯基溴化磷丁基来抑制轻钢的腐蚀。这项研究突显了溴化合物在腐蚀抑制应用中的潜力,这可能是2-溴-N-(2,4-二甲基苯基)丁酰胺感兴趣的领域 (Bhrara, Kim, & Singh, 2008)。

聚合催化剂

镍和钯二亚胺配合物在聚合中的应用:Schmid等人(2001年)描述了镍(II)和钯(II)二亚胺配合物作为烯烃聚合催化剂的合成和应用。这里研究的结构原理和催化行为可能有助于开发涉及溴化合物的新催化剂或反应中间体,如2-溴-N-(2,4-二甲基苯基)丁酰胺 (Schmid et al., 2001)。

作用机制

安全和危害

属性

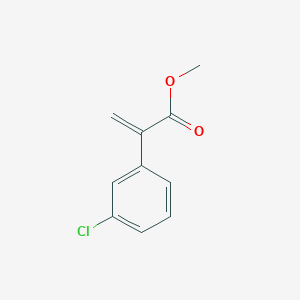

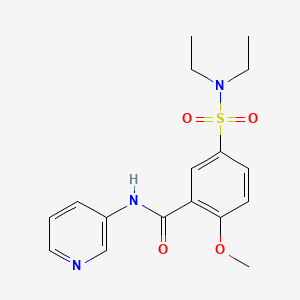

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-6-5-8(2)7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWGUIAEHMNDOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1)C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}methylene)malononitrile](/img/structure/B2551476.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2551483.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)

![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)

![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551493.png)